SCH 58261 is a potent and selective antagonist of the adenosine A2A receptor. [, , , , , ] It exhibits >1000-fold selectivity over other adenosine receptor subtypes, making it a valuable tool for investigating the role of A2A receptors in various physiological and pathological conditions. [] SCH 58261 has been widely used in research to explore the therapeutic potential of A2A receptor antagonism in movement disorders like Parkinson's disease and conditions like depression. []
SCH 58261 acts as a competitive antagonist at the adenosine A2A receptor. [, , , , , ] By binding to A2A receptors, it prevents the endogenous ligand, adenosine, from activating these receptors. [, , , , , ] This blockade of A2A receptor signaling is responsible for the observed pharmacological effects of SCH 58261. [, , , , , ]
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: 11104-44-2